1,3-Diethynylbenzene

Descripción general

Descripción

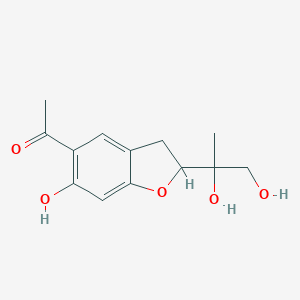

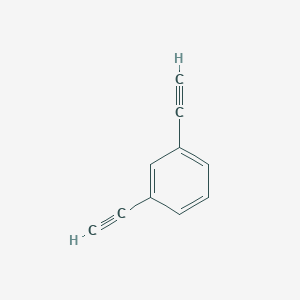

1,3-Diethynylbenzene is an organic compound with the molecular formula C10H6 . It is an aromatic hydrocarbon that falls under the class of volatile organic compounds .

Synthesis Analysis

This compound can be synthesized to form mono- and di- 1,4-substituted-1,2,3-triazole ligands. These ligands have the property to self-assemble into metallo-cyclic structures in the presence of silver ions .

Molecular Structure Analysis

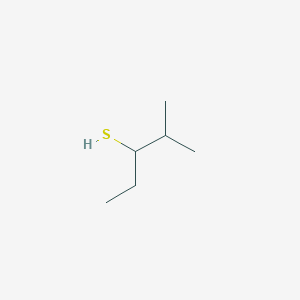

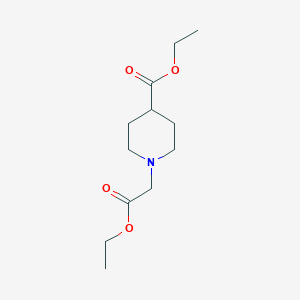

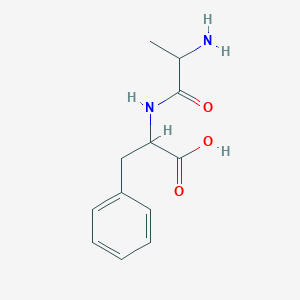

The molecular structure of this compound consists of a benzene ring with ethynyl groups attached at the 1 and 3 positions . The molecular weight of this compound is 126.1546 .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±0.8 kJ/mol and a flash point of 66.5±16.7 °C . The index of refraction is 1.567 .

Aplicaciones Científicas De Investigación

Polymerization and Material Synthesis

- On-surface polymerization : 1,4-diethynylbenzene (a similar compound to 1,3-diethynylbenzene) has been studied for its polymerization on a Cu(111) surface, showing potential for creating disordered covalent networks. This application is significant in material science for creating unique structural materials (Eichhorn, Heckl, & Lackinger, 2013).

Spectroscopy and Optical Applications

- UV Polarisation Spectroscopy : The use of 1,4-diethynylbenzene in UV linear dichroism polarisation spectroscopy has been explored. This research offers insights into the molecular properties of diethynylbenzenes, which can be critical in developing new optical materials and techniques (Thulstrup, Jones, Hoffmann, & Spanget-Larsen, 2020).

Aerospace and Fuel Applications

- Rocket Ramjet Engines : Research has explored the use of 1,4-diethynylbenzene as a dispersant in solid fuels for rocket ramjet engines. This application highlights the potential of diethynylbenzene derivatives in aerospace engineering and high-energy applications (Yanovskii et al., 2019).

Electronic and Photonic Materials

Organometallic Polymers : Synthesis of platinum-based polymers incorporating 1,4-diethynylbenzene derivatives has been studied. These materials are notable for their thermal stability and potential applications in electronic devices (Khan et al., 2003).

Light-Emitting Dendrimers : Carbazole-based dendrimers with diethynylbenzene cores have been synthesized for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs). This demonstrates the role of diethynylbenzene in advanced photonic applications (Adhikari et al., 2007).

Safety and Hazards

Safety measures for handling 1,3-Diethynylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,3-Diethynylbenzene is a chemical compound with the empirical formula C10H6 . .

Mode of Action

It’s known that this compound can be used to synthesize mono- and di- 1,4-substituted-1,2,3-triazole ligands

Biochemical Pathways

It’s known that the compound can be used to synthesize ligands that have the property to self-assemble into metallo-cyclic structures in the presence of silver ions . .

Result of Action

It’s known that the compound can be used to synthesize ligands that have the property to self-assemble into metallo-cyclic structures

Propiedades

IUPAC Name |

1,3-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXLPYYXCOXPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25359-90-4 | |

| Record name | Benzene, 1,3-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20170491 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1785-61-1 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-diethynylbenzene?

A1: this compound has the molecular formula C10H6 and a molecular weight of 126.15 g/mol. Spectroscopically, it is characterized by strong IR absorptions due to the C≡C stretching vibrations and characteristic signals in the 1H and 13C NMR spectra.

Q2: What is the significance of this compound's structure in material science?

A2: The rigid, conjugated structure of this compound makes it an attractive building block for constructing polymers and porous materials. [] Its two ethynyl groups can participate in various polymerization reactions, leading to materials with unique properties. [, ]

Q3: How does this compound contribute to the properties of polymers?

A3: When incorporated into polymers, this compound introduces rigidity and extends the π-conjugation system. [] This can enhance properties like thermal stability, mechanical strength, and optical properties. [] For example, silicon-containing polymers with this compound exhibit high thermal stability, with some showing 5% weight loss temperatures exceeding 800°C. []

Q4: What are the advantages of using this compound in creating porous materials?

A4: this compound serves as a building block for microporous hyper-cross-linked polymers. [] These polymers exhibit high surface areas and tuneable pore sizes, making them suitable for applications like gas storage and separation. [, ]

Q5: Does this compound play a role in catalytic processes?

A5: While this compound itself might not be catalytically active, it can be incorporated into structures that are. For instance, it can be used to bridge metal centers in dinuclear complexes, potentially influencing their catalytic activity. []

Q6: How is computational chemistry used in understanding this compound-containing systems?

A6: Computational methods like density functional theory (DFT) help predict and understand the electronic structures, optical properties, and magnetic properties of molecules and materials containing this compound. [, ] These insights are crucial for designing materials with desired properties.

Q7: How do structural modifications to this compound impact the properties of its derivatives?

A7: Introducing substituents onto the benzene ring of this compound can significantly alter the properties of the resulting materials. [, ] For example, adding electron-donating or -withdrawing groups can tune the electronic properties and influence the performance in applications like organic solar cells. []

Q8: What are the potential applications of this compound in different fields?

A8: this compound holds promise for diverse applications, including:

- High-performance materials: Its use in synthesizing heat-resistant polymers and composites is well-documented. [, ]

- Energy storage: Its incorporation into electrode materials for lithium-ion batteries can improve their performance. [, ]

- Gas storage and separation: Porous materials derived from this compound show potential in capturing CO2 and water vapor. []

- Sensors: The sensitivity of this compound derivatives to external stimuli, like metal ions, makes them suitable for sensor development. [, ]

- Biomedical applications: Its use in synthesizing biocompatible polymers makes it relevant for biomedical applications, although this area requires further investigation. []

Q9: What are some future research directions for this compound?

A9: Research on this compound is continuously evolving. Some promising directions include:

- Exploring new polymerization methods to create materials with enhanced properties and functionalities. []

- Developing sustainable and environmentally friendly synthesis and processing techniques. []

- Investigating the potential of this compound derivatives in biomedicine, such as drug delivery and tissue engineering. []

- Utilizing computational modeling to accelerate the discovery and development of new materials with tailored properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

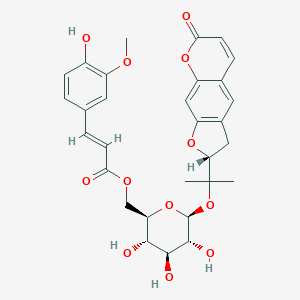

![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)

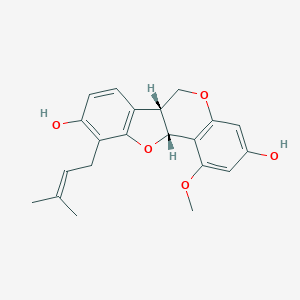

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)